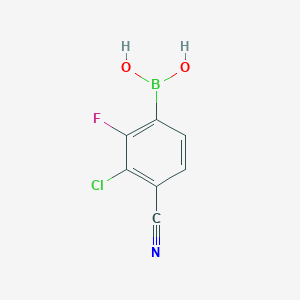

3-Chloro-4-cyano-2-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-cyano-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H4BClFNO2 and a molecular weight of 199.37 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, cyano, and fluorine groups. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyano-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-cyano-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-cyano-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents (e.g., DMF, DMSO) under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds with various functional groups.

Oxidation: Phenolic derivatives.

Substitution: Substituted phenyl derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

3-Chloro-4-cyano-2-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its ability to form stable complexes with biological targets enhances its utility in drug development processes.

Case Study: Anticancer Activity

Recent research has demonstrated that compounds derived from boronic acids exhibit significant antiproliferative activity against cancer cell lines. For instance, a study investigated the replacement of nitro groups with boronic acids in non-steroidal anti-androgens (NSAAs) and found that specific substitutions, including fluorine, significantly improved their effectiveness against prostate cancer cell lines (LAPC-4) .

Data Table: Antiproliferative Activity of Boronic Acid Derivatives

| Compound Code | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4a | >500 | HepG2 |

| 5a | 139.3 | PC-3 |

| 9a | 71.3 | LAPC-4 |

| 10a | 126.4 | HK-2 |

Organic Synthesis

Suzuki-Miyaura Coupling

The compound is extensively employed in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is vital for constructing complex organic molecules. This reaction allows for the formation of biaryl compounds through the coupling of organohalides with boronic acids under palladium(0) catalysis .

Advantages of Using Boronic Acids

The advantages of using boronic acids in these reactions include:

- Mild reaction conditions

- Low toxicity

- Versatility in functional groups

Material Science

Development of Advanced Materials

this compound is also utilized in material science for developing advanced materials such as polymers and nanomaterials. Its incorporation can enhance properties like conductivity and mechanical strength, which are essential for applications in electronics and coatings .

Example: Conductive Polymers

Research has shown that integrating boronic acids into polymer matrices can significantly improve their electrical properties, making them suitable for use in electronic devices.

Bioconjugation Techniques

Selective Binding to Biomolecules

The boronic acid functionality of this compound allows for selective binding to diols, making it valuable in bioconjugation techniques. This property is particularly useful for labeling biomolecules and improving drug delivery systems and diagnostic applications .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-cyano-2-fluorophenylboronic acid depends on its application:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Enzyme Inhibition: In medicinal chemistry, the compound can act as an inhibitor by binding to the active site of enzymes, blocking their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the cyano group.

4-Fluoro-3-chlorophenylboronic acid: Similar structure but different substitution pattern.

4-Cyano-3-fluorophenylboronic acid: Similar structure but different substitution pattern.

Uniqueness

3-Chloro-4-cyano-2-fluorophenylboronic acid is unique due to the presence of all three substituents (chlorine, cyano, and fluorine) on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and valuable in various research applications.

Biologische Aktivität

3-Chloro-4-cyano-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a chloro group, a cyano group, and a fluorine atom, which contribute to its reactivity and interaction with various biological targets.

- Molecular Formula : C7H4BClFNO2

- Molecular Weight : 185.37 g/mol

- Structure : The compound features a phenyl ring substituted with a chlorine atom at the 3-position, a cyano group at the 4-position, and a fluorine atom at the 2-position. This arrangement influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with serine residues in active sites of enzymes, leading to modulation of their activity. This characteristic is particularly significant in the context of proteases and kinases, where it can act as an inhibitor or stabilizer .

Enzyme Inhibition

Research indicates that this compound can effectively inhibit serine proteases and kinases. Its interactions can lead to alterations in cellular signaling pathways and metabolic processes. For instance:

- Serine Proteases : The compound has shown potential in inhibiting serine proteases, which are crucial for various physiological processes, including blood coagulation and immune response.

- Kinase Enzymes : It can modulate kinase activity, impacting cell proliferation and survival pathways.

Anticancer Properties

Studies have demonstrated that derivatives of boronic acids, including this compound, exhibit antiproliferative effects against cancer cell lines. The introduction of cyano and fluorine substituents has been linked to enhanced biological activity compared to other analogs .

Case Studies

- In Vitro Studies on Cancer Cell Lines : In a comparative study involving various boronic acid derivatives, this compound exhibited significant antiproliferative activity against LAPC-4 prostate cancer cells. The presence of the cyano group was crucial for enhancing this activity when compared to compounds lacking this feature .

- Enzyme Interaction Studies : A theoretical model was developed to study the interaction between boronic acids and insulin receptors. This model indicated that the compound could stabilize insulin, suggesting potential applications in diabetes management through modulation of insulin signaling pathways .

Data Tables

Eigenschaften

IUPAC Name |

(3-chloro-4-cyano-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClFNO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRWDZDGKJTUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C#N)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.